Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride
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Overview
Description
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride typically involves the reaction of octahydropyrrolo[1,2-a]piperazine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form octahydropyrrolo[1,2-a]piperazine-2-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the nature of the research .
Comparison with Similar Compounds
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride can be compared with other similar compounds, such as:
Octahydropyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with similar structural features but different chemical properties and applications.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but exhibit different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in scientific research and industrial processes.
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClN2O/c9-8(12)11-5-4-10-3-1-2-7(10)6-11/h7H,1-6H2 |
InChI Key |
JBCKTCOGHGDADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)Cl |
Origin of Product |
United States |
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